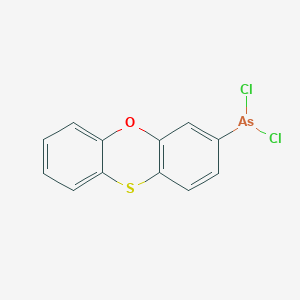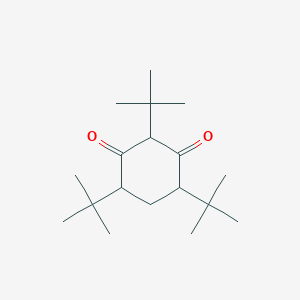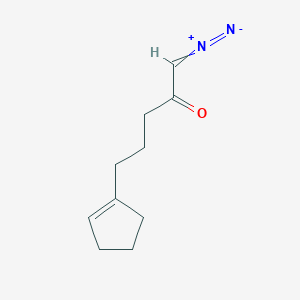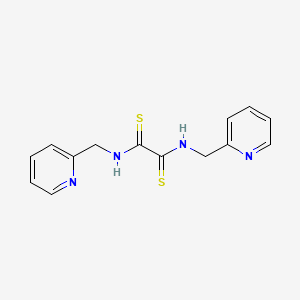
Oxamide, N,N'-bis(2-pyridylmethyl)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two pyridylmethyl groups attached to an oxamide backbone through dithio linkages. This compound is known for its stability and versatility in chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-pyridylmethyl)dithio- typically involves the reaction of oxamide with 2-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the oxamide group. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Oxamide, N,N’-bis(2-pyridylmethyl)dithio- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The pyridylmethyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-bis(2-pyridylmethyl)dithio- involves its ability to coordinate with metal ions through its pyridyl and dithio groups. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s ability to form stable complexes with metals makes it a potent chelating agent, which can disrupt metal-dependent biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)oxamide
- N,N’-Bis(2-pyridylmethyl)oxamide
- N,N’-Bis(2-nitratoethyl)oxamide
Uniqueness
Oxamide, N,N’-bis(2-pyridylmethyl)dithio- is unique due to its dithio linkages, which impart distinct chemical properties compared to other oxamide derivatives. These linkages enhance its ability to participate in redox reactions and form stable metal complexes, making it particularly valuable in coordination chemistry and materials science.
Propriétés
Numéro CAS |
63905-02-2 |
|---|---|
Formule moléculaire |
C14H14N4S2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N,N'-bis(pyridin-2-ylmethyl)ethanedithioamide |
InChI |
InChI=1S/C14H14N4S2/c19-13(17-9-11-5-1-3-7-15-11)14(20)18-10-12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Clé InChI |
QFEOJEIUNUYUJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=S)C(=S)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



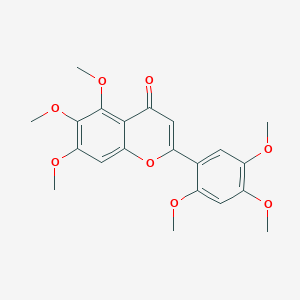
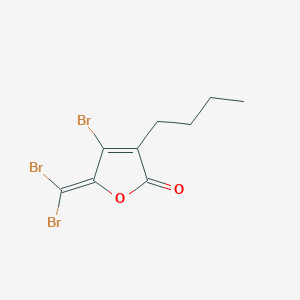
![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
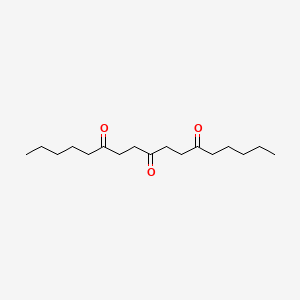
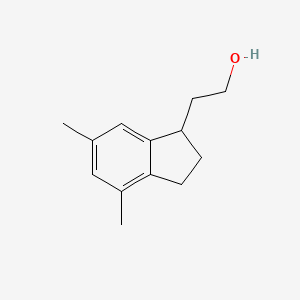
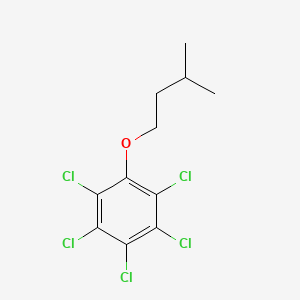
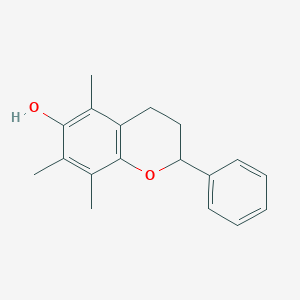
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
